Sumatriptan N-Oxide

Description

BenchChem offers high-quality Sumatriptan N-Oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sumatriptan N-Oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

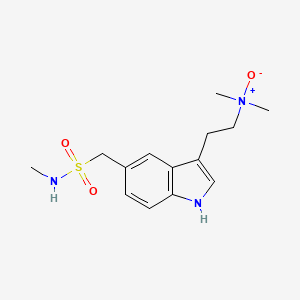

N,N-dimethyl-2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]ethanamine oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3S/c1-15-21(19,20)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2,3)18/h4-5,8-9,15-16H,6-7,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRHYJEBKFWDYFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC[N+](C)(C)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175429 |

Source

|

| Record name | GR-112504 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212069-94-8 |

Source

|

| Record name | Sumatriptan N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212069948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GR-112504 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethyl-2-{5-[(methylsulfamoyl)methyl]-1H-indol-3-yl}ethan-1-amine N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GR-112504 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V0XCT6AGU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Sumatriptan N-Oxide: Structure, Properties, and Analysis

This guide provides a comprehensive technical overview of Sumatriptan N-Oxide, a key metabolite and potential impurity of the widely used anti-migraine drug, Sumatriptan. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge on its chemical characteristics, metabolic formation, and analytical quantification.

Introduction: The Significance of Sumatriptan N-Oxide

Sumatriptan, a selective serotonin 5-HT1B/1D receptor agonist, is a cornerstone in the acute treatment of migraine and cluster headaches.[1] Its therapeutic action stems from its ability to induce vasoconstriction of cranial blood vessels and inhibit the release of pro-inflammatory neuropeptides. The metabolic fate of Sumatriptan is a critical aspect of its pharmacology and toxicology, with the primary clearance pathway being oxidative deamination by monoamine oxidase A (MAO-A).[2][3] However, minor metabolic pathways, including the formation of Sumatriptan N-Oxide, contribute to the overall disposition of the drug.

Sumatriptan N-Oxide is not only a metabolite but is also recognized as a potential impurity in the drug substance, designated as "Sumatriptan EP Impurity D".[4] Therefore, understanding its chemical properties, formation, and analytical detection is paramount for quality control, impurity profiling, and a complete understanding of Sumatriptan's in vivo behavior.

Chemical and Physical Properties

Sumatriptan N-Oxide is the product of oxidation at the tertiary amine of Sumatriptan's dimethylaminoethyl side chain. This modification significantly alters the molecule's polarity and chemical behavior.

Chemical Structure

The structure of Sumatriptan N-Oxide is characterized by the addition of an oxygen atom to the nitrogen of the dimethylamino group.

A diagram illustrating the N-oxide functional group on the Sumatriptan molecule.

Physicochemical Data

Quantitative data for Sumatriptan N-Oxide are primarily available through chemical suppliers and regulatory documents. A summary of its key properties is presented below, with data for the parent drug, Sumatriptan, included for comparison.

| Property | Sumatriptan N-Oxide | Sumatriptan (Parent Drug) |

| CAS Number | 212069-94-8[4][5][6] | 103628-46-2[1] |

| Molecular Formula | C₁₄H₂₁N₃O₃S[4][5] | C₁₄H₂₁N₃O₂S[1] |

| Molecular Weight | 311.40 g/mol [4] | 295.40 g/mol [1] |

| IUPAC Name | N,N-dimethyl-2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]ethanamine oxide[4] | 1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide[1] |

| Physical State | Solid, Pale Beige to Light Brown | Solid[1] |

| Solubility | Water[6] | 54 mg/mL in water[1] |

| Melting Point | Data not available | 169-171 °C[7] |

Synthesis and Formation

Laboratory Synthesis

A specific, detailed protocol for the laboratory synthesis of Sumatriptan N-Oxide is not widely published in peer-reviewed literature. However, its preparation follows standard organic chemistry principles for the N-oxidation of a tertiary amine. A plausible synthetic route involves the direct oxidation of Sumatriptan using a suitable oxidizing agent.

Conceptual Protocol:

-

Dissolution: Sumatriptan free base is dissolved in an appropriate aprotic solvent, such as dichloromethane (DCM) or methanol.

-

Oxidation: A peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA), or a solution of hydrogen peroxide with a catalyst, is added to the solution, typically at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity.

-

Reaction Monitoring: The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of complete consumption of the starting material.

-

Workup and Purification: Upon completion, the reaction mixture is quenched and washed to remove unreacted oxidizing agents and byproducts. The crude Sumatriptan N-Oxide is then purified, typically using column chromatography, to yield the final product.

The synthesis of the related Eletriptan N-oxide via oxidation with hydrogen peroxide and an ammonium molybdate catalyst provides a procedural precedent for this type of transformation within the triptan class.

Metabolic Formation

While the predominant metabolic pathway for Sumatriptan involves MAO-A, in vitro studies using human recombinant enzymes have demonstrated that Cytochrome P450 (CYP) enzymes are also involved in its metabolism.[2] Specifically, CYP1A2 and CYP2D6 have been shown to catalyze the formation of small quantities of Sumatriptan N-Oxide.[2][3] This represents a minor but significant metabolic route.

Metabolic pathways of Sumatriptan.

Pharmacology and Toxicology

The pharmacological and toxicological profile of Sumatriptan N-Oxide has not been extensively characterized in the public domain. Its activity is generally considered in the context of being a minor metabolite of a well-studied parent drug.

Receptor Binding and Pharmacological Activity

Sumatriptan exerts its therapeutic effect through high-affinity binding to 5-HT1D (Ki = 17 nM) and 5-HT1B (Ki = 27 nM) receptors.[8][9] There is limited publicly available data detailing the specific receptor binding affinities (Ki or IC₅₀ values) of Sumatriptan N-Oxide. The structural modification from a tertiary amine to an N-oxide is expected to alter its binding profile, potentially reducing its affinity for serotonin receptors due to changes in polarity and stereoelectronic properties. One supplier notes that the N-oxide has been shown to be less potent than the parent compound in certain in vitro assays. A full characterization of its functional activity at 5-HT receptor subtypes remains an area for further investigation.

Toxicological Profile

Analytical Methodologies

The identification and quantification of Sumatriptan N-Oxide are crucial for metabolic studies and for the quality control of Sumatriptan drug products. The primary analytical technique for this purpose is reverse-phase high-performance liquid chromatography (RP-HPLC), often coupled with mass spectrometry (MS).

Chromatographic Separation and Detection

A stability-indicating HPLC method is required to separate Sumatriptan from its N-oxide and other degradation products.

Typical HPLC-UV Protocol:

-

Column: A C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A buffered aqueous phase (e.g., potassium dihydrogen phosphate adjusted to an acidic pH) and an organic modifier like acetonitrile are typical.[12] An isocratic or gradient elution may be employed to achieve optimal separation.

-

Flow Rate: A standard flow rate of 1.0 mL/min is often used.[12]

-

Detection: UV detection is typically performed at a wavelength where the indole chromophore absorbs strongly, such as 227 nm or 228 nm.[12][13]

-

Retention: Due to its increased polarity, Sumatriptan N-Oxide is expected to have a shorter retention time than Sumatriptan under typical reverse-phase conditions.

Mass Spectrometry Characterization

Mass spectrometry is indispensable for the unambiguous identification of Sumatriptan N-Oxide.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is effective for generating the protonated molecular ion [M+H]⁺.

-

Molecular Ion: For Sumatriptan N-Oxide (C₁₄H₂₁N₃O₃S), the expected monoisotopic mass of the [M+H]⁺ ion is approximately 312.13.

-

Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) is used to confirm the structure. The fragmentation pattern of Sumatriptan N-Oxide will differ from that of Sumatriptan. While Sumatriptan typically shows a characteristic fragment at m/z 58 corresponding to the [CH₂=N(CH₃)₂]⁺ ion, the N-oxide will exhibit different fragmentation pathways, likely involving the loss of the oxygen atom or rearrangements involving the N-oxide group. Studies on degradation products have used LC-MS/MS to confirm the structure of the N-oxide.[14]

Analytical workflow for the identification of Sumatriptan N-Oxide.

Conclusion

Sumatriptan N-Oxide is a relevant molecule in the study of Sumatriptan, serving as both a minor metabolite and a process impurity. While its pharmacological and toxicological profiles are not as extensively documented as the parent drug, its chemical properties and analytical signatures are well-defined. The methodologies outlined in this guide, particularly RP-HPLC coupled with mass spectrometry, provide a robust framework for the reliable detection and quantification of this compound. For professionals in drug development and quality assurance, a thorough understanding of Sumatriptan N-Oxide is essential for ensuring the comprehensive characterization and quality control of Sumatriptan-containing pharmaceuticals. Further research into the specific biological activities of this N-oxide could provide a more complete picture of Sumatriptan's overall pharmacological profile.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5358, Sumatriptan. Retrieved January 21, 2026, from [Link].

- Al-Anbagi, M. S., Rajab, N. A., Aljodah, M. A. L., & Al-Attar, Z. (2022). Preparation and Characterization of Sumatriptan Timed Delivery System Using Combination of Natural and Synthetic Polymers. Open Access Macedonian Journal of Medical Sciences, 10(A), 432-443.

- Lotfy, H. M., Rezk, M. R., Michael, A. M., & Shehata, M. A. (2015). Determination of Sumatriptan and Zolmitriptan in Presence of Their Corresponding Degradation Products by HPTLC Methods.

- Akman, O. E., et al. (2009). The effect of sumatriptan on nitric oxide synthase enzyme production after iatrogenic inflammation in the brain stem of adolescent rats: A randomized, controlled, experimental study. Headache, 49(9), 1373-1382.

- Patel, P. N., et al. (2016). Identification of Unknown Impurity by Advanced Spectroscopy Techniques in the Sumatriptan Base Which Degraded into Sumatriptan Impurity F and Sumatriptan Base. Der Pharma Chemica, 8(18), 241-250.

- Ikeda, Y., et al. (2002). Sumatriptan scavenges superoxide, hydroxyl, and nitric oxide radicals: in vitro electron spin resonance study. Headache, 42(9), 888-892.

- Read, S. J., et al. (1999). Effects of sumatriptan on nitric oxide and superoxide balance during glyceryl trinitrate infusion in the rat. Implications for antimigraine mechanisms. Brain Research, 847(1), 1-9.

- Ravinder, V., et al. (2014). Determination of degradation products of sumatriptan succinate using LC-MS and LC-MS-MS. Journal of Pharmaceutical and Biomedical Analysis, 98, 27-35.

- Google Patents. (2001). Processes for the preparation of sumatriptan and related compounds.

- Pöstges, F., & Lehr, M. (2023). Metabolism of sumatriptan revisited. Pharmacology Research & Perspectives, 11(1), e01051.

- Ravi, V. B., et al. (2012). Development and Validation of an RP-HPLC-UV Method for Analysis of Sumatriptan Succinate in Pharmaceutical Dosage Forms.

- Goadsby, P. J. (2000). Rizatriptan: pharmacological differences from sumatriptan and clinical results. Cephalalgia, 20(Suppl 1), 2-7.

-

Chemsrc. Sumatriptan | CAS#:103628-46-2. Retrieved January 21, 2026, from [Link].

-

Pöstges, F., & Lehr, M. (2023). Metabolism of sumatriptan revisited. ResearchGate. Retrieved January 21, 2026, from [Link].

- Alvarez-Bulla, J., et al. (2010). Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)-1H-indol-5-ylmethyl]-1H-indol-5-yl}-N-methyl-methanesulfonamide, the main Sumatriptan impurity. Tetrahedron Letters, 51(33), 4414-4416.

- Suneetha, A., & Rao, A. L. (2015). Method development and validation of RP-HPLC method for the determination of sumatriptan in bulk and pharmaceutical dosage form. Research Journal of Pharmacy and Technology, 8(7), 841-845.

-

Dr. Oracle. (2025). What is the difference between naratriptan and sumatriptan (triptans) for treating migraine headaches?. Retrieved January 21, 2026, from [Link].

- Adelman, J. U., et al. (2000). Comparison of rizatriptan and other triptans on stringent measures of efficacy. Neurology, 55(9), 1313-1318.

- Kumar, A., et al. (2018). STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF POTENTIAL IMPURITIES OF SUMATRIPTAN AND NAPROXEN SODIUM IN FIXED-DOSE COMBINATION. Rasayan Journal of Chemistry, 11(2), 624-635.

- Napier, C., et al. (1999). Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors. European Journal of Pharmacology, 368(2-3), 259-268.

-

U.S. Food and Drug Administration. (2009). PHARMACOLOGY REVIEW(S). Retrieved January 21, 2026, from [Link].

- Mogili, R., et al. (2012). A reliable, rapid, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the determination of rizatriptan in human plasma using sumatriptan as internal standard (IS).

- Peroutka, S. J., & McCarthy, B. G. (1989). Sumatriptan (GR 43175) interacts selectively with 5-HT1B and 5-HT1D binding sites. European Journal of Pharmacology, 163(1), 133-136.

-

Moehs Ibérica. SUMATRIPTAN SUCCINATE Safety Data Sheet. Retrieved January 21, 2026, from [Link].

- Kumar, A., et al. (2015). A rapid novel RP-HPLC stability indicating assay method development and validation of simultaneous determination of Sumatriptan Succinate and Naproxen Sodium in pharmaceutical dosage form. Trade Science Inc.

- Fowler, P. A., et al. (1991). The preclinical toxicological evaluation of sumatriptan. European Neurology, 31(5), 291-294.

Sources

- 1. Sumatriptan | C14H21N3O2S | CID 5358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metabolism of sumatriptan revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sumatriptan N-Oxide | CAS 212069-94-8 | LGC Standards [lgcstandards.com]

- 5. store.usp.org [store.usp.org]

- 6. Sumatriptan N-oxide - Daicel Pharma Standards [daicelpharmastandards.com]

- 7. Sumatriptan | CAS#:103628-46-2 | Chemsrc [chemsrc.com]

- 8. Sumatriptan (GR 43175) interacts selectively with 5-HT1B and 5-HT1D binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. The preclinical toxicological evaluation of sumatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vivo Formation Pathway of Sumatriptan N-Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the in vivo metabolic pathway leading to the formation of Sumatriptan N-Oxide, a minor but important metabolite of the widely prescribed anti-migraine drug, sumatriptan. While the primary metabolic route of sumatriptan via monoamine oxidase A (MAO-A) is well-documented, the N-oxidation pathway has been less extensively characterized. This guide synthesizes current scientific literature to elucidate the enzymatic processes, key cytochrome P450 (CYP) isoforms involved, and the analytical methodologies required for its study. We will delve into the causality behind experimental choices in characterizing this pathway, provide detailed protocols for in vitro and in vivo analysis, and present a self-validating system for protocol execution. This document is intended to serve as a critical resource for researchers in drug metabolism, pharmacokinetics, and toxicology, as well as for professionals engaged in the development of new chemical entities targeting similar metabolic pathways.

Introduction: The Metabolic Fate of Sumatriptan

Sumatriptan, a selective serotonin 5-HT1B/1D receptor agonist, is a first-line treatment for acute migraine and cluster headaches.[1] Its therapeutic efficacy is largely governed by its pharmacokinetic profile, which is characterized by rapid absorption and a relatively short elimination half-life of approximately two hours.[2][3] The primary route of sumatriptan metabolism, accounting for the majority of its clearance, is oxidative deamination by monoamine oxidase A (MAO-A).[4][5] This major pathway leads to the formation of an inactive indole acetic acid analogue, which is subsequently conjugated and excreted.[2]

However, in addition to this primary pathway, sumatriptan undergoes several minor metabolic transformations. These include N-demethylation to N-desmethyl sumatriptan and N,N-didesmethyl sumatriptan, and the focus of this guide, N-oxidation to form Sumatriptan N-Oxide.[4][6] While the N-oxide is a minor metabolite, its formation is significant for a comprehensive understanding of sumatriptan's disposition and for assessing potential drug-drug interactions and idiosyncratic toxicities. It has been reported that the N-oxide can be sporadically detected in human plasma following oral administration of sumatriptan.[6]

This guide will provide an in-depth exploration of the Sumatriptan N-Oxide formation pathway, with a focus on the enzymatic players and the practical methodologies to study them.

The Enzymatic Machinery of Sumatriptan N-Oxidation

The formation of N-oxides from tertiary amines like sumatriptan can, in principle, be catalyzed by two main classes of enzymes: the cytochrome P450 (CYP) superfamily and the flavin-containing monooxygenases (FMOs).[6]

The Role of Cytochrome P450 Isoforms

Recent research utilizing recombinant human enzymes has definitively identified specific CYP isoforms as the primary catalysts for sumatriptan N-oxidation. In vitro incubation studies have demonstrated that CYP1A2 and CYP2D6 are capable of converting sumatriptan to its N-oxide metabolite.[6] In these studies, the formation of Sumatriptan N-Oxide was not observed after incubation with other major drug-metabolizing CYPs, such as CYP2C9, CYP2C19, and CYP3A4.[6]

The contribution of these enzymes appears to be modest, with one study reporting the formation of approximately 2% and 1% of the maximum possible concentration of the N-oxide after incubation with CYP1A2 and CYP2D6, respectively.[6] This confirms the minor nature of this metabolic pathway.

Investigating the Involvement of Flavin-Containing Monooxygenases (FMOs)

While FMOs are known to catalyze the N-oxidation of various xenobiotics, their role in sumatriptan metabolism appears to be minimal to non-existent.[6] Although the formation of N-oxides is a characteristic reaction of FMOs, studies with recombinant human CYP enzymes have provided direct evidence for their involvement in sumatriptan N-oxidation, while similar direct evidence for FMOs is lacking in the current literature.

The following diagram illustrates the established and proposed metabolic pathways of sumatriptan, highlighting the N-oxidation route.

Figure 1: Metabolic Pathways of Sumatriptan

Methodologies for Studying Sumatriptan N-Oxide Formation

The investigation of Sumatriptan N-Oxide formation requires robust analytical techniques and well-designed experimental protocols. The following sections provide detailed methodologies for both in vitro and in vivo studies.

In Vitro Analysis using Recombinant Human CYP Enzymes

This protocol is adapted from methodologies that have successfully identified the CYP isoforms responsible for sumatriptan N-oxidation.[6]

Objective: To determine the specific human CYP isoforms responsible for the formation of Sumatriptan N-Oxide.

Materials:

-

Sumatriptan succinate

-

Recombinant human CYP enzymes (CYP1A2, CYP2D6, and other relevant isoforms as controls, e.g., CYP2C9, CYP2C19, CYP3A4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (HPLC grade)

-

LC-MS/MS system

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, the NADPH regenerating system, and the specific recombinant human CYP enzyme.

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to allow the system to equilibrate.

-

Initiation of Reaction: Add sumatriptan (e.g., to a final concentration of 10 µM) to the pre-incubated mixture to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.

-

Protein Precipitation: Centrifuge the mixture at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Sample Analysis: Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Analyze the sample for the presence of Sumatriptan N-Oxide. Use a validated LC-MS/MS method with a specific transition for Sumatriptan N-Oxide. A C18 column is typically used for separation.[5][8][9]

-

Data Analysis: Compare the chromatograms from incubations with different CYP isoforms to identify which enzymes produce the N-oxide metabolite. Quantify the amount of N-oxide formed using a standard curve generated with the analytical standard.

Causality and Self-Validation:

-

Negative Controls: Include reaction mixtures without the CYP enzyme or without the NADPH regenerating system to ensure that the formation of the N-oxide is enzyme- and cofactor-dependent.

-

Positive Controls: Use known substrates for each CYP isoform to confirm their enzymatic activity.

-

Specificity: The use of a panel of different CYP isoforms allows for the specific identification of the responsible enzymes.

-

Confirmation: The identity of the metabolite should be confirmed by comparing its retention time and mass spectrum with that of the authentic Sumatriptan N-Oxide analytical standard.[6]

Figure 3: In Vivo Experimental Workflow

Quantitative Data and Pharmacokinetic Considerations

To date, there is a scarcity of published data specifically quantifying the in vivo plasma concentrations of Sumatriptan N-Oxide in humans. While the parent drug's pharmacokinetics are well-established, with a Cmax of approximately 51 ng/mL after a 100 mg oral dose, the corresponding levels of the N-oxide metabolite are expected to be significantly lower. [10]

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| Sumatriptan | Cmax (100 mg oral dose) | ~51 ng/mL | [10] |

| Sumatriptan | Tmax (oral dose) | ~2.0-2.5 hours | [10] |

| Sumatriptan | Bioavailability (oral) | ~14% | [2] |

| Sumatriptan N-Oxide | In Vitro Formation (CYP1A2) | ~2% of max possible | [6] |

| Sumatriptan N-Oxide | In Vitro Formation (CYP2D6) | ~1% of max possible | [6]|

Table 1: Pharmacokinetic and In Vitro Metabolism Data for Sumatriptan and its N-Oxide

The lack of extensive in vivo quantitative data for Sumatriptan N-Oxide presents an opportunity for further research to fully characterize its pharmacokinetic profile and clinical relevance.

Biological Activity and Toxicological Implications

The biological activity and toxicological profile of Sumatriptan N-Oxide have not been extensively studied. Generally, N-oxidation is considered a detoxification pathway, leading to more polar and readily excretable metabolites. However, in some cases, N-oxides can be reactive or can be reduced back to the parent amine, creating a futile cycle.

Comprehensive toxicological assessments of sumatriptan have been conducted in various animal species, and the drug is generally well-tolerated at therapeutic doses. [11][12]These studies, however, have primarily focused on the parent drug and have not specifically evaluated the toxicity of its minor metabolites, including the N-oxide. Further investigation into the pharmacological and toxicological properties of Sumatriptan N-Oxide is warranted to complete its safety profile.

Conclusion and Future Directions

The formation of Sumatriptan N-Oxide represents a minor but mechanistically interesting metabolic pathway for sumatriptan. This in-depth technical guide has synthesized the current understanding of this pathway, highlighting the key roles of CYP1A2 and CYP2D6 in its formation. The provided experimental protocols offer a robust framework for researchers to further investigate this and similar metabolic pathways.

Future research should focus on:

-

Quantitative In Vivo Studies: Developing and applying sensitive analytical methods to accurately quantify the plasma concentrations of Sumatriptan N-Oxide in human subjects.

-

Pharmacological and Toxicological Characterization: Investigating the biological activity and potential toxicity of the N-oxide metabolite to fully assess its clinical significance.

-

Interspecies Differences: Further exploring the species differences in sumatriptan N-oxidation to aid in the selection of appropriate animal models for preclinical studies.

By addressing these knowledge gaps, the scientific community can achieve a more complete understanding of the metabolic fate of sumatriptan and its implications for drug safety and efficacy.

References

-

Pöstges, F., & Lehr, M. (2023). Metabolism of sumatriptan revisited. Pharmacology Research & Perspectives, 11(1), e01051. [Link]

-

Dixon, C. M., Saynor, D. A., Andrew, P. D., Oxford, J., Bradbury, A., & Tarbit, M. H. (1993). Disposition of sumatriptan in laboratory animals and humans. Drug Metabolism and Disposition, 21(5), 761–769. [Link]

-

Wichitnithad, W., Nantaphol, S., Vicheantawatchai, P., Kiatkumjorn, T., Wangkangwan, W., & Rojsitthisak, P. (2020). Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simple Analysis of Sumatriptan and its Application in Bioequivalence Study. Pharmaceuticals (Basel, Switzerland), 13(2), 21. [Link]

-

Fowler, P. A., Lacey, L. F., Thomas, M., Keene, O. N., Tanner, R. J., & Baber, N. S. (1991). The clinical pharmacology, pharmacokinetics and metabolism of sumatriptan. European Neurology, 31(5), 291–294. [Link]

-

Pöstges, F., & Lehr, M. (2023). Metabolism of sumatriptan revisited. Pharmacology research & perspectives, 11(1), e01051. [Link]

-

Lee, H., Kim, J., & Lee, S. (2017). Determination of sumatriptan in human plasma using liquid chromatography-mass spectrometry for pharmacokinetic study in healthy Korean volunteers. Journal of pharmaceutical investigation, 47(3), 251–258. [Link]

-

IMATREX® (sumatriptan) tablets Label. (2003). [Link]

-

Owen, F., Grieve, A., & Gömöri, E. (1994). The preclinical toxicological evaluation of sumatriptan. Cephalalgia : an international journal of headache, 14(5), 363–373. [Link]

-

Lacey, L. F., Fowler, P. A., & Dixon, R. M. (1995). Single dose pharmacokinetics of sumatriptan in healthy volunteers. International journal of clinical pharmacology and therapeutics, 33(4), 217–221. [Link]

-

Pöstges, F., & Lehr, M. (2023). Metabolism of sumatriptan published in literature [Figure]. In Metabolism of sumatriptan revisited. ResearchGate. [Link]

-

Pöstges, F., & Lehr, M. (2023). Metabolism of sumatriptan revisited. [Link]

-

Dixon, C. M., Saynor, D. A., Andrew, P. D., Oxford, J., Bradbury, A., & Tarbit, M. H. (1993). Disposition of sumatriptan in laboratory animals and humans. Drug metabolism and disposition: the biological fate of chemicals, 21(5), 761–769. [Link]

-

Ikeda, H., Koyama, T., & Sugioka, K. (2002). Sumatriptan scavenges superoxide, hydroxyl, and nitric oxide radicals: in vitro electron spin resonance study. Headache, 42(9), 888–892. [Link]

-

PHARMACOLOGY REVIEW(S). (n.d.). [Link]

-

Lacey, L. F., Fowler, P. A., & Dixon, R. M. (1995). Single dose pharmacokinetics of sumatriptan in healthy volunteers. International journal of clinical pharmacology and therapeutics, 33(4), 217–221. [Link]

-

Cosson, V., Fuseau, E., Efthymiopoulos, C., & Bye, A. (1996). Mixed effect modeling of sumatriptan pharmacokinetics during drug development. I: Interspecies allometric scaling. Journal of pharmacokinetics and biopharmaceutics, 24(2), 193–215. [Link]

-

Dixon, C. M., Saynor, D. A., Andrew, P. D., Oxford, J., Bradbury, A., & Tarbit, M. H. (1993). Disposition of sumatriptan in laboratory animals and humans. Drug metabolism and disposition: the biological fate of chemicals, 21(5), 761–769. [Link]

-

ResearchGate. (n.d.). Sumatriptan plasma concentration time profiles over the first 4 hours after administration of 22-mg sumatriptan powder by the Breath Powered device compared with the 20-mg nasal spray.[Link]

-

ResearchGate. (n.d.). Metabolism of sumatriptan published in literature.[Link]

-

ResearchGate. (n.d.). Mean (SD) plasma sumatriptan concentration-time profile following single-dose oral administration of 100 mg sumatriptan alone or in combination with single-dose oral administration of 100 mg ubrogepant to fasted healthy participants (n = 29) (linear scale).[Link]

-

Ikeda, H., Koyama, T., & Sugioka, K. (2002). Sumatriptan Scavenges Superoxide, Hydroxyl, and Nitric Oxide Radicals: In Vitro Electron Spin Resonance Study. Headache: The Journal of Head and Face Pain, 42(9), 888-892. [Link]

-

Owen, F., Grieve, A., & Gömöri, E. (1994). The preclinical toxicological evaluation of sumatriptan. Cephalalgia, 14(5), 363-373. [Link]

-

PubChem. (n.d.). Sumatriptan. [Link]

-

Dixon, C. M., Saynor, D. A., Andrew, P. D., Oxford, J., Bradbury, A., & Tarbit, M. H. (1993). Disposition of sumatriptan in laboratory animals and humans. Drug Metabolism and Disposition, 21(5), 761-769. [Link]

-

Wikipedia. (n.d.). Sumatriptan. [Link]

-

Drugs.com. (n.d.). Sumatriptan: Package Insert / Prescribing Information / MOA. [Link]

-

Owen, F., Grieve, A., & Gömöri, E. (1994). The preclinical toxicological evaluation of sumatriptan. Cephalalgia, 14(5), 363-373. [Link]

-

accessdata.fda.gov. (n.d.). 206099Orig1s000. [Link]

-

Johnson, J. A., Herring, V. L., Wolfe, M. S., & Relling, M. V. (2000). CYP1A2 and CYP2D6 4-Hydroxylate Propranolol and Both Reactions Exhibit Racial Differences. Drug Metabolism and Disposition, 28(7), 777-782. [Link]

Sources

- 1. Sumatriptan - Wikipedia [en.wikipedia.org]

- 2. Sumatriptan clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sumatriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Metabolism of sumatriptan revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of sumatriptan in human plasma using liquid chromatography-mass spectrometry for pharmacokinetic study in healthy Korean volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of sumatriptan revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Disposition of sumatriptan in laboratory animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simple Analysis of Sumatriptan and its Application in Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simple Analysis of Sumatriptan and its Application in Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. The preclinical toxicological evaluation of sumatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Role of Cytochrome P450 in the N-Oxidation of Sumatriptan: A Technical Guide

Introduction: Beyond the Primary Pathway of Sumatriptan Metabolism

Sumatriptan, a member of the triptan class of drugs, is a cornerstone in the acute treatment of migraine and cluster headaches. Its therapeutic effect is primarily mediated by its agonist activity at serotonin 5-HT1B and 5-HT1D receptors. The clearance of Sumatriptan from the body is predominantly governed by metabolism, with the primary route being oxidative deamination by monoamine oxidase A (MAO-A) to form an inactive indole acetic acid analogue.[1] However, a comprehensive understanding of a drug's metabolic fate requires elucidation of all biotransformation pathways, including those that are considered minor. Recent research has shed light on the involvement of the cytochrome P450 (CYP) superfamily of enzymes in the metabolism of Sumatriptan, specifically in the formation of N-desmethyl, N,N-didesmethyl, and N-oxide metabolites.[2]

This technical guide provides an in-depth exploration of the role of cytochrome P450 enzymes in the N-oxidation of Sumatriptan. We will delve into the specific CYP isoforms responsible for this metabolic transformation, present a detailed experimental protocol for their identification, discuss the bioanalytical techniques for metabolite detection, and explore the potential clinical implications of this metabolic pathway. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the enzymatic processes governing Sumatriptan's metabolism.

The Metabolic Landscape of Sumatriptan: A Multi-Enzyme Effort

While MAO-A is the principal enzyme in Sumatriptan's metabolism, in vitro studies utilizing recombinant human enzymes have demonstrated that CYP enzymes also contribute to its biotransformation.[2][3] The primary CYP-mediated reactions are N-demethylation, leading to the formation of N-desmethyl Sumatriptan and subsequently N,N-didesmethyl Sumatriptan. The isoforms CYP1A2, CYP2C19, and CYP2D6 have been identified as contributors to the initial N-demethylation step.[2]

Of particular interest to this guide is the formation of Sumatriptan N-oxide, a minor but important metabolite. In vitro incubation of Sumatriptan with a panel of recombinant human CYP enzymes has revealed that CYP1A2 and CYP2D6 are the specific isoforms responsible for catalyzing this N-oxidation reaction.[2] It is noteworthy that while flavin-containing monooxygenases (FMOs) are often associated with N-oxidation reactions, current evidence points towards a CYP-mediated pathway for Sumatriptan N-oxide formation.[2]

The following diagram illustrates the known metabolic pathways of Sumatriptan, highlighting the role of both MAO-A and the relevant CYP enzymes.

Caption: Metabolic pathways of Sumatriptan.

Identifying the Key Players: An In Vitro Experimental Workflow

The identification of specific CYP isoforms responsible for a drug's metabolism is a critical step in drug development. This process, known as CYP reaction phenotyping, typically involves in vitro assays using recombinant human CYP enzymes.[4][5] Below is a detailed protocol for an experiment to identify the CYP enzymes involved in Sumatriptan N-oxide formation.

Experimental Protocol: In Vitro CYP Reaction Phenotyping for Sumatriptan N-Oxidation

1. Objective: To identify the specific human cytochrome P450 isoforms responsible for the formation of Sumatriptan N-oxide.

2. Materials:

-

Sumatriptan

-

Recombinant human CYP isoforms (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4 are a standard panel)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for reaction termination

-

96-well plates or microcentrifuge tubes

-

Incubator/shaker

-

LC-MS/MS system

3. Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Sumatriptan in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in the reaction buffer. A typical starting concentration for screening is 10 µM.[2]

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Dilute the recombinant CYP enzymes to the desired concentration in the reaction buffer.

-

-

Incubation:

-

In a 96-well plate or microcentrifuge tubes, combine the reaction buffer, Sumatriptan solution, and the specific recombinant CYP isoform. Include a negative control with no CYP enzyme.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the reaction by adding the NADPH regenerating system. The final incubation volume is typically 100-200 µL.

-

Incubate at 37°C for a specified time, for example, 60 minutes.[2]

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding a volume of cold acetonitrile (e.g., 2 volumes).

-

Centrifuge the samples to pellet the protein.

-

Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples for the presence of Sumatriptan N-oxide. The analytical method should be optimized for the separation and detection of Sumatriptan and its metabolites.

-

4. Data Analysis:

-

Compare the formation of Sumatriptan N-oxide in the presence of each CYP isoform to the negative control.

-

Significant formation of the N-oxide metabolite in the presence of a specific CYP isoform identifies it as a catalyst for the reaction.

The following diagram outlines the experimental workflow for CYP reaction phenotyping.

Caption: Experimental workflow for CYP reaction phenotyping.

Bioanalytical Detection: Quantifying Sumatriptan and its N-Oxide Metabolite

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and specificity.[6][7] A robust LC-MS/MS method is essential for accurately measuring the formation of Sumatriptan N-oxide in in vitro metabolism studies.

Key Parameters for LC-MS/MS Method Development

| Parameter | Typical Conditions | Rationale |

| Chromatography | ||

| Column | C18 reversed-phase column | Provides good retention and separation for Sumatriptan and its metabolites. |

| Mobile Phase | A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) | Allows for the effective elution and separation of compounds with different polarities. |

| Flow Rate | 0.2 - 0.5 mL/min | Optimized for the column dimensions and desired separation. |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Sumatriptan and its N-oxide contain basic nitrogen atoms that are readily protonated. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

| MRM Transitions | Sumatriptan: m/z 296.1 -> [specific product ion] Sumatriptan N-Oxide: m/z 312.1 -> [specific product ion] | The precursor ion for the N-oxide will be 16 Da higher than the parent drug due to the addition of an oxygen atom. Product ions are determined through compound optimization. |

Note: The specific MRM transitions and other MS parameters need to be optimized for the instrument being used.

Clinical Implications and Drug-Drug Interaction Potential

Although the N-oxidation of Sumatriptan is a minor metabolic pathway, understanding the enzymes involved is crucial for predicting potential drug-drug interactions (DDIs). Co-administration of Sumatriptan with drugs that are potent inhibitors or inducers of CYP1A2 or CYP2D6 could potentially alter its metabolic profile.

Potential for Drug-Drug Interactions

| Interacting Agent | Mechanism | Potential Effect on Sumatriptan Metabolism | Clinical Significance |

| CYP1A2 Inhibitors (e.g., Fluvoxamine, Ciprofloxacin) | Inhibition of CYP1A2 | May slightly decrease the formation of Sumatriptan N-oxide and N-desmethyl Sumatriptan. | Likely low, as this is a minor pathway. The major MAO-A pathway is unaffected. |

| CYP1A2 Inducers (e.g., Smoking, Omeprazole) | Induction of CYP1A2 | May slightly increase the formation of Sumatriptan N-oxide and N-desmethyl Sumatriptan. | Likely low, given the minor contribution of this pathway to overall clearance. |

| CYP2D6 Inhibitors (e.g., Bupropion, Fluoxetine, Paroxetine) | Inhibition of CYP2D6 | May slightly decrease the formation of Sumatriptan N-oxide and N-desmethyl Sumatriptan. | Unlikely to be clinically significant due to the minor role of this pathway. |

| CYP2D6 Inducers (e.g., Dexamethasone, Rifampin) | Induction of CYP2D6 | May slightly increase the formation of Sumatriptan N-oxide and N-desmethyl Sumatriptan. | Clinical significance is expected to be minimal. |

It is important to emphasize that the primary DDI concern for Sumatriptan remains with MAO-A inhibitors, which can significantly increase Sumatriptan exposure.[8] The potential for clinically significant DDIs via the CYP1A2 and CYP2D6 pathways is considered low due to their minor contribution to the overall metabolism of Sumatriptan.[2] However, for a complete safety profile, especially in polymedicated patients or those with compromised MAO-A activity, the role of these CYP enzymes should not be entirely disregarded.

Conclusion

References

-

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simple Analysis of Sumatriptan and its Application in Bioequivalence Study. (2020). Molecules. [Link]

-

Metabolism of sumatriptan revisited. (2023). Pharmacology Research & Perspectives. [Link]

-

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simple Analysis of Sumatriptan and its Application in Bioequivalence Study. (2020). ResearchGate. [Link]

-

Drug Interactions for Sumatriptan. (n.d.). PrescriberPoint. [Link]

-

In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. (2019). Springer Nature Experiments. [Link]

-

Metabolism of sumatriptan revisited. (2023). PubMed. [Link]

-

Metabolism of sumatriptan revisited. (2023). Semantic Scholar. [Link]

-

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simple Analysis of Sumatriptan and its Application in Bioequivalence Study. (2020). Semantic Scholar. [Link]

-

Triptan interactions. (2015). The Pharmaceutical Journal. [Link]

-

Metabolism of sumatriptan revisited. (2023). ClinPGx. [Link]

-

Sumatriptan as an API Analyzed with LCMS - AppNote. (n.d.). MicroSolv. [Link]

-

In Vitro CYP Reaction Phenotyping Assay Services. (n.d.). BioIVT. [Link]

-

Reaction Phenotyping Assay. (2023). Visikol. [Link]

-

Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates. (2006). The AAPS Journal. [Link]

-

Identification of Unknown Impurity by Advanced Spectroscopy Techniques in the Sumatriptan Base Which Degraded into Sumatriptan I. (2017). Der Pharma Chemica. [Link]

-

Sumatriptan Interactions Checker. (n.d.). Drugs.com. [Link]

-

Med-Psych Drug-Drug Interactions Update Triptans. (2002). Psychosomatics. [Link]

Sources

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. Metabolism of sumatriptan revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of sumatriptan revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]

- 5. enamine.net [enamine.net]

- 6. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simple Analysis of Sumatriptan and its Application in Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]

Sumatriptan N-Oxide as a primary metabolite of Sumatriptan

An In-Depth Technical Guide to Sumatriptan N-Oxide: A Metabolite of Emerging Interest

Foreword: Beyond the Canonical Pathway

For decades, the metabolic fate of Sumatriptan, a cornerstone in acute migraine therapy, was considered largely resolved—a straightforward narrative dominated by oxidative deamination via Monoamine Oxidase A (MAO-A).[1] This pathway, leading to a pharmacologically inactive indole acetic acid analogue, accounts for the majority of the drug's clearance and has been the primary focus of clinical pharmacology studies.[1][2] However, a deeper interrogation of its biotransformation reveals a more complex and nuanced metabolic network.

This guide moves beyond the well-trodden MAO-A pathway to focus on a metabolite of emerging significance: Sumatriptan N-oxide . While often classified as a minor metabolite, its formation illuminates the roles of alternative enzymatic systems, namely Flavin-containing Monooxygenases (FMOs) and Cytochrome P450 (CYP) enzymes, in Sumatriptan's disposition.[3] For drug development professionals and researchers, understanding these secondary pathways is not a mere academic exercise. It is critical for a comprehensive grasp of potential drug-drug interactions, inter-individual variability in metabolism, and the complete safety profile of the parent compound. This document provides a technical overview of the enzymatic formation of Sumatriptan N-oxide, detailed protocols for its characterization, and a discussion of its clinical relevance through the lens of modern regulatory science.

The Metabolic Landscape of Sumatriptan

Sumatriptan undergoes extensive first-pass metabolism, which is the principal determinant of its relatively low oral bioavailability (around 15%).[4] While MAO-A is the dominant enzyme, a complete understanding requires acknowledging all contributing pathways.

-

The Major Pathway: MAO-A Mediated Deamination: The primary route of metabolism involves the MAO-A-catalyzed oxidative deamination of the dimethylaminoethyl side chain.[1] This process ultimately yields the inactive indole acetic acid (IAA) metabolite, which is then excreted in the urine as both the free acid and its ester glucuronide conjugate.[1][2]

-

CYP450-Mediated N-Demethylation: Recent studies using recombinant human enzymes have confirmed that Cytochrome P450 enzymes are also involved in Sumatriptan's metabolism.[5][6] Specifically, CYP1A2, CYP2C19, and CYP2D6 can catalyze the formation of N-desmethyl sumatriptan, which can be further demethylated to N,N-didesmethyl sumatriptan by CYP1A2 and CYP2D6.[5][6]

-

The N-Oxidation Pathway: The formation of Sumatriptan N-oxide occurs at the tertiary amine of the dimethylaminoethyl group. This biotransformation is primarily catalyzed by FMOs, though a minor contribution from CYP1A2 and CYP2D6 has also been demonstrated in vitro.[3]

The interplay of these pathways determines the overall clearance rate and plasma concentration of Sumatriptan, holding significant implications for drug interactions. For instance, co-administration with an MAO-A inhibitor can dramatically increase systemic exposure to oral Sumatriptan.[1] Similarly, potent inhibitors of CYP1A2 or CYP2D6 could theoretically slow clearance through the secondary pathways.[5]

Enzymology of Sumatriptan N-Oxide Formation

The conversion of a tertiary amine, like that in Sumatriptan, to an N-oxide is a classic Phase I metabolic reaction. The causality behind which enzymes perform this function lies in their respective catalytic mechanisms and substrate specificities.

Flavin-containing Monooxygenases (FMOs): The Primary Catalysts FMOs are a superfamily of NADPH-dependent oxidoreductases that specialize in the oxidation of soft nucleophiles, particularly nitrogen- and sulfur-containing xenobiotics.[7] Unlike CYPs, which have a broad substrate range and a complex catalytic cycle involving a heme cofactor, the FMO cycle is simpler and less prone to inhibition or induction.[8] FMOs, particularly the hepatic FMO3 and FMO1 isoforms, are highly efficient at N-oxidation.[8] The nucleophilic tertiary amine of Sumatriptan makes it an ideal substrate for FMO-mediated oxygenation. While direct evidence pinpointing the exact human FMO isoform (FMO1-5) is not yet published, the sporadic detection of Sumatriptan N-oxide in human plasma strongly supports a role for this enzyme class.[3]

Cytochrome P450 (CYP) Isoforms: A Minor Contribution While CYPs typically favor N-dealkylation over N-oxidation for tertiary amines, some isoforms retain the ability to catalyze N-oxide formation.[5] In vitro experiments with recombinant human enzymes have demonstrated that CYP1A2 and CYP2D6 can produce small amounts of Sumatriptan N-oxide.[3] In contrast, incubation with CYP2C9, CYP2C19, and CYP3A4 did not yield the N-oxide metabolite, demonstrating clear isoform specificity.[3] This specificity is dictated by the architecture of the enzyme's active site and its ability to orient the Sumatriptan molecule in a way that favors direct oxygen transfer to the nitrogen atom rather than to an adjacent methyl group.

| Enzyme Class | Specific Isoforms | Primary Metabolite(s) Formed from Sumatriptan |

| Monoamine Oxidase (MAO) | MAO-A | Indole Acetic Acid Analogue |

| Cytochrome P450 (CYP) | CYP1A2, CYP2C19, CYP2D6 | N-Desmethyl Sumatriptan, N,N-Didesmethyl Sumatriptan |

| CYP1A2, CYP2D6 | Sumatriptan N-Oxide (minor pathway) | |

| Flavin-containing Monooxygenase (FMO) | FMO family (isoform unconfirmed) | Sumatriptan N-Oxide (primary N-oxidation pathway) |

Analytical Methodologies for Detection and Characterization

The definitive identification and quantification of metabolites like Sumatriptan N-oxide require robust analytical workflows. The protocols described below represent a self-validating system, incorporating standards and controls to ensure data integrity.

Protocol 1: In Vitro Metabolism using Recombinant Enzymes

Causality of Experimental Design: This protocol is designed to unambiguously identify which specific enzymes are capable of producing the N-oxide metabolite. By using individual, purified recombinant enzymes, we eliminate the confounding metabolic activities present in complex systems like liver microsomes or hepatocytes. The inclusion of a cofactor (NADPH) is essential for enzyme activity, and the reaction is terminated to prevent further metabolism.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of Sumatriptan in DMSO.

-

Thaw recombinant human CYP or FMO enzymes (e.g., from a commercial supplier) on ice.

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare a 20 mM NADPH stock solution in buffer.

-

-

Incubation Setup (per reaction):

-

In a microcentrifuge tube, combine:

-

85 µL of 100 mM phosphate buffer (pH 7.4).

-

5 µL of recombinant enzyme solution (e.g., 50 pmol/mL final concentration).

-

5 µL of Sumatriptan stock solution (for a final concentration of 50 µM).

-

-

Include a negative control reaction for each enzyme containing no NADPH.

-

-

Reaction Initiation and Incubation:

-

Pre-incubate the tubes at 37°C for 5 minutes to equilibrate.

-

Initiate the reaction by adding 5 µL of the 20 mM NADPH stock solution.

-

Incubate at 37°C for 60 minutes in a shaking water bath.

-

-

Reaction Termination:

-

Stop the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled Sumatriptan or a structurally similar compound).

-

-

Sample Preparation for Analysis:

-

Vortex the tubes vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

-

Protocol 2: Metabolite Identification by LC-MS/MS

Causality of Experimental Design: This method uses the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) to detect and confirm the identity of the N-oxide metabolite. The chromatographic separation (LC) ensures that the metabolite is resolved from the parent drug and other potential metabolites before entering the mass spectrometer. The choice of precursor and product ions is specific to the target analyte, forming a highly confident identification system.

LC-MS/MS Parameters:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Sumatriptan: Q1 (m/z 296.1) → Q3 (m/z 58.1).[9]

-

Sumatriptan N-oxide: Q1 (m/z 312.1) → Q3 (propose m/z 58.1, 74.1, or other relevant fragment). The rationale for proposing m/z 58.1 as a product ion is that the dimethylamino N-oxide fragment may lose the oxygen and then fragment identically to the parent drug. The m/z 74.1 fragment corresponds to the intact [CH2-N(O)(CH3)2]+ moiety.

-

-

| Compound | Chemical Formula | [M+H]+ Precursor Ion (m/z) | Proposed Product Ions (m/z) |

| Sumatriptan | C14H21N3O2S | 296.1 | 58.1, 251.1 |

| Sumatriptan N-Oxide | C14H21N3O3S | 312.1 | 58.1, 74.1, 295.1 |

Clinical Relevance and Regulatory Considerations

While Sumatriptan N-oxide is a confirmed metabolite, its clinical significance is likely minimal. The primary reason for this assessment comes from regulatory guidelines on "Metabolites in Safety Testing" (MIST).[10][11]

The MIST Guideline: Regulatory bodies like the U.S. FDA and the International Council for Harmonisation (ICH) have established frameworks to determine when a drug metabolite needs to be independently synthesized and evaluated for safety.[11][12] A key threshold is that metabolites representing 10% or more of the total drug-related material in circulation at steady state require nonclinical safety assessment.[11]

Implications for Sumatriptan N-oxide: Sumatriptan N-oxide has been described as being "detected sporadically" and formed in "small amounts".[3] This strongly suggests that its circulating plasma concentrations do not approach the 10% threshold stipulated by MIST guidelines. Consequently, it is not typically required to undergo the same rigorous toxicological and pharmacological profiling as the parent drug. This explains the absence of published data on its 5-HT receptor binding affinity or other potential biological activities.

The primary value in characterizing this metabolite lies in:

-

Complete Mass Balance: Accounting for all metabolic pathways is crucial for a thorough understanding of a drug's disposition.

-

Drug-Drug Interaction (DDI) Prediction: Identifying the involvement of FMOs and specific CYPs, even in a minor pathway, helps in predicting potential DDIs with drugs that are potent inhibitors or inducers of these enzymes.[13]

-

Understanding Atypical Metabolism: In individuals with genetic polymorphisms that reduce the activity of the primary MAO-A pathway, clearance may be shunted through these secondary routes.[14] Understanding these pathways is therefore important for explaining inter-individual variability in drug response.

Conclusion

Sumatriptan N-oxide represents an important piece of the complete metabolic puzzle of Sumatriptan. While not a major contributor to the drug's overall clearance or pharmacological effect, its formation via FMO and CYP enzymes highlights a departure from the canonical MAO-A-dependent pathway. For drug metabolism scientists, the study of such metabolites provides a more holistic view of a drug's biotransformation, offering insights that are crucial for predicting drug interactions and understanding sources of variability in patient populations. The methodologies outlined in this guide provide a robust framework for the continued investigation of this and other minor metabolites, ensuring a comprehensive safety and efficacy profile for new and existing chemical entities.

References

-

Drugs.com. (n.d.). Sumatriptan: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

-

Pöstges, T., & Lehr, M. (2023). Metabolism of sumatriptan revisited. Pharmacology Research & Perspectives, 11(1), e01051. Available from: [Link]

-

Pharmacy by Asim. (2023, December 27). Sumatriptan pharmacology, triptans pharmacology, pharmacology made easy [Video]. YouTube. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5358, Sumatriptan. Retrieved from [Link]

-

Rendic, S., & Guengerich, F. P. (2021). Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions. Archives of Toxicology, 95(5), 1537–1716. Available from: [Link]

-

U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). IMITREX (sumatriptan succinate) tablets label. Retrieved from [Link]

-

Healthline. (n.d.). Sumatriptan: Side Effects, Dosage, Mechanism of Action, and More. Retrieved from [Link]

-

Pöstges, T., & Lehr, M. (2023). Metabolism of sumatriptan revisited. ResearchGate. Available from: [Link]

-

Pöstges, T., & Lehr, M. (2023). Metabolism of sumatriptan revisited. PubMed. Available from: [Link]

-

Ikeda, H., Jimbo, H., Shimazu, K., & Satoh, M. (2002). Sumatriptan scavenges superoxide, hydroxyl, and nitric oxide radicals: in vitro electron spin resonance study. Headache, 42(9), 888–892. Available from: [Link]

-

Akerman, S., Williamson, D. J., & Goadsby, P. J. (2003). The effect of sumatriptan on nitric oxide synthase enzyme production after iatrogenic inflammation in the brain stem of adolescent rats: A randomized, controlled, experimental study. Headache, 43(1), 31-39. Available from: [Link]

-

Al-Tannak, N. F., & Al-Khamis, K. I. (2018). Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simple Analysis of Sumatriptan and its Application in Bioequivalence Study. ResearchGate. Available from: [Link]

-

Wang, L., & Wang, J. (2018). Drug metabolism in drug discovery and development. Acta Pharmaceutica Sinica B, 8(5), 721–730. Available from: [Link]

-

U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]

-

Bioanalysis Zone. (2021). Metabolite in safety testing (MIST). Retrieved from [Link]

-

Fowler, P. A., Lacey, L. F., Thomas, M., Keene, O. N., & Tanner, R. J. (1991). The clinical pharmacology, pharmacokinetics and metabolism of sumatriptan. European Neurology, 31(5), 291–294. Available from: [Link]

-

De Felice, M., Ossipov, M. H., Wang, R., Dussor, G., Lai, J., Meng, I. D., ... & Porreca, F. (2010). Triptan-induced enhancement of neuronal nitric oxide synthase in trigeminal ganglion dural afferents underlies increased responsiveness to potential migraine triggers. Brain, 133(8), 2475–2488. Available from: [Link]

-

Karimi-Maleh, H., et al. (2023). Voltammetric determination of sumatriptan in the presence of naproxen using a modified screen printed electrode. Scientific Reports, 13(1), 12345. Available from: [Link]

-

National Library of Medicine. (2020). Safety testing of drug metabolites. Retrieved from [Link]

-

Fura, A. (2006). Role of pharmacologically active metabolites in drug discovery and development. Drug Discovery Today, 11(3-4), 133-142. Available from: [Link]

-

Kim, Y. H., et al. (2017). Determination of sumatriptan in human plasma using liquid chromatography-mass spectrometry for pharmacokinetic study in healthy Korean volunteers. Journal of Pharmaceutical Investigation, 47(3), 221-227. Available from: [Link]

-

Optibrium. (n.d.). N- and S-oxidation model of the flavin-containing monooxygenases. Retrieved from [Link]

-

Xu, X., et al. (2007). Determination of degradation products of sumatriptan succinate using LC-MS and LC-MS-MS. ResearchGate. Available from: [Link]

-

Preissner, S. C., et al. (2013). Drug metabolism. StatPearls. Available from: [Link]

-

Clinical Pharmacokinetics. (2020). Clinical Implications of Drug Metabolism: Key to Effective Pharmacotherapy. Retrieved from [Link]

-

Bioanalysis Zone. (2021). Metabolite in safety testing (MIST). Available from: [Link]

-

ResearchGate. (n.d.). Proposed metabolic pathway of sumatriptan. Retrieved from: [Link]

-

Pöstges, T., & Lehr, M. (2023). Metabolism of sumatriptan revisited. PubMed. Available from: [Link]

-

Bhamre, S., et al. (1995). Flavin-containing monooxygenase mediated metabolism of psychoactive drugs by human brain microsomes. Brain Research, 672(1-2), 276-280. Available from: [Link]

-

ResearchGate. (n.d.). Sumatriptan succinate sublingual fast dissolving thin films: Formulation and in vitro/in vivo evaluation. Retrieved from: [Link]

-

Read, S. J., & Parsons, A. A. (2000). Effects of sumatriptan on nitric oxide and superoxide balance during glyceryl trinitrate infusion in the rat. Implications for antimigraine mechanisms. Brain Research, 870(1-2), 55-63. Available from: [Link]

Sources

- 1. Sumatriptan: Package Insert / Prescribing Information / MOA [drugs.com]

- 2. researchgate.net [researchgate.net]

- 3. Sumatriptan | C14H21N3O2S | CID 5358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Metabolism of sumatriptan revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of sumatriptan revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. optibrium.com [optibrium.com]

- 8. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. synapse.koreamed.org [synapse.koreamed.org]

- 10. Safety Testing of Drug Metabolites | FDA [fda.gov]

- 11. bioanalysis-zone.com [bioanalysis-zone.com]

- 12. fda.gov [fda.gov]

- 13. Drug metabolism in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A-Z Guide to Forced Degradation Studies of Sumatriptan: Yielding and Characterizing the N-Oxide Degradant

Abstract

This technical guide provides a comprehensive framework for conducting forced degradation studies on Sumatriptan, with a specific focus on the generation, identification, and characterization of its N-Oxide degradant. Sumatriptan, a selective 5-HT1B/1D receptor agonist, is susceptible to degradation under oxidative stress, leading to the formation of various degradation products, including the N-Oxide.[1] Understanding the degradation pathways is a critical component of drug development and regulatory submission, ensuring the stability, efficacy, and safety of the final drug product. This document outlines the scientific rationale behind oxidative stress testing, provides detailed experimental protocols, and discusses the advanced analytical techniques required for the structural elucidation of the N-Oxide degradant. It is intended for researchers, scientists, and drug development professionals seeking to design and execute robust forced degradation studies in line with regulatory expectations.

Introduction: The Imperative of Forced Degradation Studies

Forced degradation, or stress testing, is the deliberate and rigorous process of subjecting a drug substance to conditions more severe than accelerated stability testing to provoke degradation.[2] The primary objectives of these studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are multifaceted:

-

Elucidation of Degradation Pathways: To identify the likely degradation products that could form under various environmental conditions.[3]

-

Development of Stability-Indicating Methods: To develop and validate analytical methods that can effectively separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[4]

-

Understanding Molecular Stability: To gain insight into the intrinsic stability of the drug molecule and identify its susceptibility to specific stressors.[3]

-

Informing Formulation and Packaging: To guide the development of a stable formulation and select appropriate packaging to protect the drug product.

For Sumatriptan, a compound containing a tertiary amine, oxidative degradation is a significant pathway. The formation of an N-Oxide is a common metabolic route for tertiary amines and can also occur under chemical oxidative stress.[5][6] Therefore, a focused investigation into this specific degradant is paramount.

The Chemistry of Sumatriptan N-Oxide Formation

Sumatriptan possesses a dimethylaminoethyl side chain attached to an indole ring system. The tertiary amine nitrogen in this side chain is susceptible to oxidation, leading to the formation of the corresponding N-Oxide.

-

Mechanism of N-Oxidation: The lone pair of electrons on the tertiary nitrogen atom can attack an electrophilic oxygen species, such as that provided by hydrogen peroxide (H₂O₂). This results in the formation of a new N-O bond, yielding the N-Oxide. The N-Oxide functional group is highly polar and can significantly alter the physicochemical properties of the parent molecule, including its solubility and membrane permeability.[5]

The diagram below illustrates the molecular structures of Sumatriptan and its N-Oxide derivative.

Caption: Molecular structures of Sumatriptan and its N-Oxide.

Experimental Design for Oxidative Forced Degradation

The goal of the experimental design is to achieve a target degradation of 5-20% of the parent drug.[7][8] This range is sufficient to produce detectable quantities of degradation products for characterization without leading to secondary or overly complex degradation profiles.[7]

Materials and Reagents

-

Sumatriptan Succinate Reference Standard

-

Hydrogen Peroxide (30% w/v), ACS Grade

-

Hydrochloric Acid (HCl), 1N

-

Sodium Hydroxide (NaOH), 1N

-

Methanol, HPLC Grade

-

Acetonitrile, HPLC Grade

-

Formic Acid, ACS Grade

-

Water, HPLC Grade or Milli-Q

Step-by-Step Protocol for Oxidative Stress

-

Preparation of Stock Solution: Accurately weigh and dissolve Sumatriptan Succinate in a suitable solvent (e.g., water or a methanol/water mixture) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

-

Initiation of Oxidative Stress:

-

To a known volume of the Sumatriptan stock solution, add a specific volume of hydrogen peroxide solution. A starting concentration of 3% H₂O₂ is often a good starting point.

-

The reaction mixture should be protected from light to prevent photolytic degradation.[1]

-

Incubate the solution at a controlled temperature. While some studies on Sumatriptan have shown degradation at elevated temperatures (e.g., 90°C), it is advisable to start at room temperature to avoid introducing thermal degradation as a confounding variable.[9]

-

-

Monitoring the Degradation:

-

Withdraw aliquots of the reaction mixture at predetermined time points (e.g., 2, 4, 8, 12, and 24 hours).

-

Immediately quench the reaction to prevent further degradation. This can be achieved by significant dilution with the mobile phase.

-

-

Sample Preparation for Analysis:

-

If necessary, neutralize the sample. For oxidative stress, this is typically not required.

-

Dilute the quenched sample to a suitable concentration for analysis by HPLC.[10]

-

The following flowchart outlines the general workflow for the forced degradation study.

Caption: General workflow for the forced degradation of Sumatriptan.

Analytical Methodology: A Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating Sumatriptan from its N-Oxide and other potential degradation products.[10]

Example HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for polar and non-polar compounds.[1] |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Methanol or Acetonitrile | Formic acid improves peak shape and ionization for mass spectrometry. A gradient elution is often necessary to resolve all degradation products.[1] |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 225 nm | A common wavelength for the detection of Sumatriptan and its related substances.[11] |

| Column Temp. | Ambient or 30°C | To ensure reproducible retention times. |

| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |

Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from all degradation product peaks.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy & Precision: The closeness of agreement between the true value and the value found, and the degree of scatter between a series of measurements, respectively.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

Structural Elucidation of the N-Oxide Degradant

Once the N-Oxide is separated by HPLC, its structure must be unequivocally confirmed. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for this purpose.

-

LC-MS Analysis: The mass spectrometer will provide the molecular weight of the degradation product. The N-Oxide of Sumatriptan is expected to have a molecular weight that is 16 Da higher than the parent drug, corresponding to the addition of one oxygen atom.

-

LC-MS/MS Analysis: By inducing fragmentation of the molecular ion, a characteristic fragmentation pattern is obtained. This "fingerprint" can be compared to the fragmentation pattern of the parent drug to pinpoint the site of modification.

For absolute structural confirmation, preparative HPLC can be used to isolate the N-Oxide, followed by Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Discussion and Regulatory Implications

The formation of an N-Oxide can have several implications for the drug product:

-

Pharmacological Activity: N-Oxide metabolites can sometimes retain, have reduced, or even enhanced pharmacological activity compared to the parent drug.[6]

-

Toxicity: It is crucial to assess the toxicological profile of any significant degradation product. In silico toxicity prediction tools and in vitro cytotoxicity assays can be employed for this purpose.[1]

-

Stability and Shelf-life: The rate of N-Oxide formation under various conditions will directly impact the determination of the drug product's shelf-life and recommended storage conditions.

The results of the forced degradation studies, including the identification and characterization of the N-Oxide, are a critical part of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission.

Conclusion